molecular formula C8H6N2O4 B12273401 5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione

Cat. No.: B12273401
M. Wt: 194.14 g/mol
InChI Key: NMZYHFKMWWSLNQ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials under reflux with sodium methoxide in butanol. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione is unique due to its specific ring fusion and the presence of a methoxy group

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C8H6N2O4/c1-13-5-3-9-2-4-6(5)7(11)14-8(12)10-4/h2-3H,1H3,(H,10,12)

InChI Key

NMZYHFKMWWSLNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1)NC(=O)OC2=O

Origin of Product

United States

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